molecular formula C28H26F3N3O4S2 B11517173 N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline

N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B11517173
M. Wt: 589.7 g/mol
InChI Key: NUMVBIBGAGZBBQ-UHFFFAOYSA-N
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Description

(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that includes a morpholine sulfonyl group, a phenylethyl group, and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactionsThe final step involves the addition of the trifluoromethoxy phenyl group under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C28H26F3N3O4S2

Molecular Weight

589.7 g/mol

IUPAC Name

4-(4-morpholin-4-ylsulfonylphenyl)-3-(2-phenylethyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C28H26F3N3O4S2/c29-28(30,31)38-24-10-8-23(9-11-24)32-27-34(15-14-21-4-2-1-3-5-21)26(20-39-27)22-6-12-25(13-7-22)40(35,36)33-16-18-37-19-17-33/h1-13,20H,14-19H2

InChI Key

NUMVBIBGAGZBBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)OC(F)(F)F)N3CCC5=CC=CC=C5

Origin of Product

United States

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